REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3](O)=[O:4].S(Cl)([Cl:14])=O>C1(C)C=CC=CC=1>[Br:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3]([Cl:14])=[O:4]
|
Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CCCCCC
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux under nitrogen for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The excess thionyl chloride and toluene were distilled at atmospheric pressure under N2
|
Type
|
DISTILLATION
|
Details
|
The yellow residue was purified by kugelrohr distillation (bp=60°-65° C./0.1 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)Cl)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |